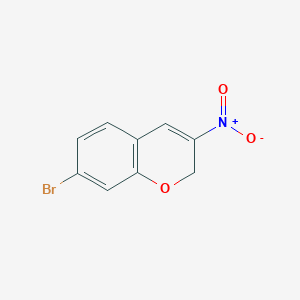
2-(3-Aminopropyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopropyl)propane-1,3-diol is a versatile organic compound with a variety of applications in chemistry, biology, medicine, and industry. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in the synthesis of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with ammonia, followed by reduction with a suitable reducing agent . Another method involves the use of glycerin chlorohydrin, cupric oxide, magnesium oxide, and titanium oxide in the presence of ammoniacal liquor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity .
化学反応の分析
Types of Reactions
2-(3-Aminopropyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted amines or alcohols .
科学的研究の応用
2-(3-Aminopropyl)propane-1,3-diol has numerous applications in scientific research:
作用機序
The mechanism of action of 2-(3-Aminopropyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .
類似化合物との比較
Similar Compounds
(±)-3-Amino-1,2-propanediol:
2-(2-Aminoethyl)propane-1,3-diol: This compound has an additional ethyl group attached to the amino group, providing different chemical properties.
2-Methyl-1,3-propanediol: This compound has a methyl group attached to the central carbon, altering its reactivity and applications.
Uniqueness
2-(3-Aminopropyl)propane-1,3-diol is unique due to its specific arrangement of amino and hydroxyl groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C6H15NO2 |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
2-(3-aminopropyl)propane-1,3-diol |
InChI |
InChI=1S/C6H15NO2/c7-3-1-2-6(4-8)5-9/h6,8-9H,1-5,7H2 |
InChIキー |
ALFVYOCDIWKQRY-UHFFFAOYSA-N |
正規SMILES |
C(CC(CO)CO)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)



![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
